



Application Notes and Protocols for the Spectroscopic Analysis of Disperse Orange 30

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Compound of Interest		
Compound Name:	Disperse Orange 30	
Cat. No.:	B079229	Get Quote

Introduction

Disperse Orange 30 is a monoazo disperse dye characterized by its non-ionic nature and low water solubility.[1] Its chemical formula is C₁₉H₁₇Cl₂N₅O₄, with a molecular weight of 450.27 g/mol .[1] This dye is primarily utilized in the textile industry for dyeing synthetic hydrophobic fibers such as polyester.[2] The analysis of **Disperse Orange 30** is crucial for quality control in dye manufacturing, textile processing, and for monitoring its presence in environmental samples due to the potential ecological impact of textile effluents.[2] Spectroscopic techniques, including UV-Visible (UV-Vis) spectrophotometry, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the characterization and quantification of this dye.

Chemical Structure of **Disperse Orange 30**[3]

Caption: Chemical structure of **Disperse Orange 30**.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a versatile technique for the quantitative analysis of colored compounds like **Disperse Orange 30**. It measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Experimental Protocol



- Instrumentation: A double-beam UV-Vis spectrophotometer capable of scanning from 200-800 nm is recommended.
- Solvent Selection: Due to the low water solubility of **Disperse Orange 30**, a suitable organic solvent such as methanol, ethanol, or acetone should be used.
- Preparation of Stock Solution: Accurately weigh a known amount of Disperse Orange 30
 (e.g., 10 mg) and dissolve it in a known volume of the selected solvent (e.g., 100 mL) in a
 volumetric flask to prepare a stock solution.
- Preparation of Standard Solutions: Prepare a series of standard solutions of varying concentrations by diluting the stock solution with the same solvent.
- Measurement:
 - Set the spectrophotometer to scan a wavelength range of 300-700 nm.
 - Use the pure solvent as a blank to zero the instrument.
 - Measure the absorbance of each standard solution to determine the wavelength of maximum absorbance (λmax).
 - Create a calibration curve by plotting absorbance at λmax versus the concentration of the standard solutions.
- Analysis of Unknown Sample: Measure the absorbance of the unknown sample at the predetermined λmax and determine its concentration using the calibration curve.

Data Presentation

Parameter	Value	Reference
λтах	450 nm	[2]

Fourier-Transform Infrared (FTIR) Spectroscopy



FTIR spectroscopy is employed to identify the functional groups present in a molecule. The infrared spectrum provides a unique "fingerprint" of the compound based on the vibrational frequencies of its chemical bonds.

Experimental Protocol

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or a pellet press for KBr pellets).

Sample Preparation:

- ATR Method (for solid powder): Place a small amount of the **Disperse Orange 30** powder directly onto the ATR crystal. Apply pressure to ensure good contact.
- KBr Pellet Method: Mix a small amount of the dye (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Measurement:

- Record a background spectrum of the empty sample holder (or the clean ATR crystal).
- Place the sample in the spectrometer.
- Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
- The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation (Predicted Characteristic Peaks)

Since a specific experimental FTIR spectrum with peak assignments for **Disperse Orange 30** is not readily available, the following table presents the expected characteristic absorption peaks based on the functional groups present in its structure.



Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3100-3000	Aromatic C-H	Stretching
~2950-2850	Aliphatic C-H	Stretching
~2250	C≡N (Nitrile)	Stretching
~1735	C=O (Ester)	Stretching
~1600, 1475	Aromatic C=C	Stretching
~1520, 1340	N=O (Nitro)	Asymmetric & Symmetric Stretching
~1590	N=N (Azo)	Stretching
~1240	C-O (Ester)	Stretching
~830	C-Cl	Stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds by providing information about the chemical environment of individual atoms (primarily ¹H and ¹³C).

Experimental Protocol

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Solvent Selection: A suitable deuterated solvent that can dissolve **Disperse Orange 30**, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), should be used.
- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of Disperse Orange 30 for ¹H NMR and 20-50 mg for ¹³C NMR.



- Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Measurement:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal resolution.
 - Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.

Data Presentation (Illustrative Predicted Chemical Shifts)

As specific experimental NMR data for **Disperse Orange 30** is not readily available, the following tables provide an illustrative prediction of the expected chemical shift ranges for the different types of protons and carbons in the molecule. These are estimated values and should be used as a guide for spectral interpretation.

¹H NMR (Predicted)



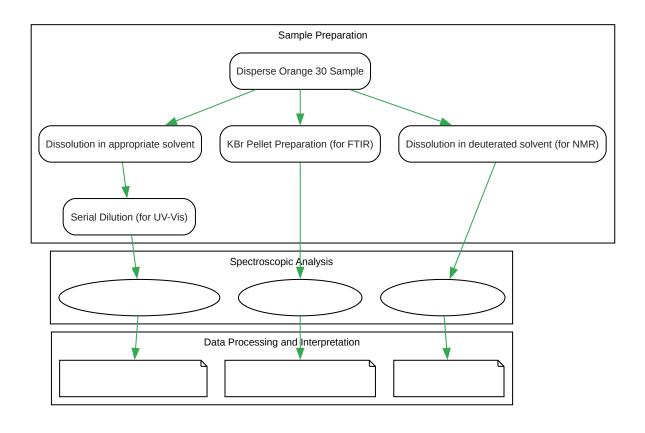
Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~8.0-8.5	S	2H	Aromatic protons on the dichloro-nitrophenyl ring
~7.0-7.8	m	4H	Aromatic protons on the phenylamino ring
~4.3	t	2H	-N-CH2-CH2-O-
~3.8	t	2H	-N-CH2-CH2-O-
~3.7	t	2H	-N-CH2-CH2-CN
~2.8	t	2H	-N-CH2-CH2-CN
~2.1	S	3H	-O-C(=O)-CH₃

¹³C NMR (Predicted)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~170	C=O	Ester carbonyl
~150-120	Aromatic C	Aromatic carbons
~118	C≡N	Nitrile carbon
~60	-CH ₂ -	-O-CH ₂ -
~50	-CH ₂ -	-N-CH₂-
~30	-CH ₂ -	-CH ₂ -CN
~20	-СН₃	Acetate methyl

Experimental Workflow





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Caption: Workflow for spectroscopic analysis.

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